(2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-thiophen-2-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3S/c29-19-24(27-12-7-17-32-27)18-25-20-31(26-10-5-2-6-11-26)30-28(25)23-15-13-22(14-16-23)21-8-3-1-4-9-21/h2,5-7,10-18,20-21H,1,3-4,8-9H2/b24-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYWUIMWNFUNET-HKOYGPOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C4=CC=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3/C=C(\C#N)/C4=CC=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the cyclohexylphenyl and thiophenyl groups. The final step involves the formation of the enenitrile moiety through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been tested for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest that similar pyrazole compounds possess anti-inflammatory activities, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Properties : The compound's structure may also contribute to antimicrobial effects, providing a basis for further exploration in drug development against bacterial and fungal infections.
Material Science Applications
- Organic Electronics : Due to its unique electronic properties, the compound may be utilized in organic semiconductor applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Sensors : The thiophene moiety can enhance the compound's conductivity, making it suitable for use in chemical sensors that detect environmental pollutants or biological markers.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that (2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile exhibited cytotoxic effects on breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Organic Electronics
Research conducted on the use of this compound in organic electronic devices showed promising results in enhancing charge mobility and stability in OLED applications, outperforming several existing materials .
Mechanism of Action
The mechanism of action of (2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a broader class of pyrazole derivatives with α,β-unsaturated ketones or nitriles. Key structural analogs include:
Key Observations :
- Substituent Bulkiness : The cyclohexylphenyl group in the target compound introduces significant steric hindrance compared to smaller groups like methoxy or halogenated phenyls in analogs. This may reduce solubility but enhance thermal stability .
- Electronic Effects : The nitrile group in the target compound is electron-withdrawing, contrasting with the ketones in analogs. This alters dipole moments and reactivity in nucleophilic additions .
Reactivity Differences :
Crystallographic and Conformational Analysis
Crystallographic data for analogs (Table 2) highlight trends in molecular packing and stability:
Insights :
- Packing Efficiency : Bulky cyclohexylphenyl groups may lead to less dense packing compared to planar substituents (e.g., methoxyphenyl), affecting melting points .
- Hydrogen Bonding : The nitrile group could form C–H···N interactions, while thiophene may engage in S···π contacts, both absent in ketone-based analogs .
Electronic Properties and Computational Analysis
Using tools like Multiwfn (), key electronic parameters can be compared:
*Estimated values based on substituent effects.
Notable Trends:
Biological Activity
The compound (2E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile (CAS No. 956234-00-7) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C28H25N3S
- Molar Mass : 435.58 g/mol
- Density : 1.18 g/cm³ (predicted)
- Boiling Point : 620.1 ± 55.0 °C (predicted)
1. Anticancer Activity
Pyrazole derivatives, including the compound , have shown significant anticancer properties. Research indicates that pyrazoles can inhibit various cancer cell lines through mechanisms such as:
- Inducing apoptosis in cancer cells.
- Inhibiting key enzymes involved in tumor growth and proliferation.
A study highlighted that pyrazole compounds could target metabolic enzymes like acetylcholinesterase and carbonic anhydrase, leading to reduced viability of cancer cells .
2. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties which are crucial for therapeutic applications in conditions like arthritis and other inflammatory diseases. Pyrazole derivatives have been documented to inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their efficacy in managing inflammation .
3. Antimicrobial Activity
Research has identified that thiophene-containing compounds possess antimicrobial properties. The presence of the thiophene moiety in this compound may enhance its ability to combat bacterial and fungal infections, making it a candidate for further exploration in antimicrobial therapy .
The biological activity of this compound is attributed to its structural components:
- The pyrazole ring is known for its ability to interact with various biological targets, including receptors and enzymes.
- The thiophene group enhances lipophilicity, allowing better membrane permeability and interaction with cellular targets .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Al-Maqtari et al. (2015) | Reported on the synthesis of thiophene-chalcone derivatives with notable antimicrobial and anticancer activities. |
| Fang et al. (2015) | Investigated anti-inflammatory properties of similar pyrazole compounds, demonstrating inhibition of pro-inflammatory cytokine production. |
| Jarak et al. (2005) | Discussed the antioxidant effects of thiophene derivatives, suggesting potential neuroprotective roles for compounds like this one. |
Q & A
Q. Methodological Table :
Which spectroscopic and structural characterization techniques are critical for confirming the compound’s identity?
Basic Research Question
- ¹H/¹³C NMR : Assign chemical shifts to verify substituent positions (e.g., pyrazole C3/C4, thiophene α/β protons). Coupling constants confirm E/Z stereochemistry of the propenenitrile group .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., pyrazole-thiophene dihedral angles ~12–15°) .
Q. Structural Data Example :
| Parameter | Pyrazole Ring | Thiophene-Propenenitrile Linkage |
|---|---|---|
| Bond Length (Å) | N1–C5: 1.34 | C=C: 1.33 |
| Dihedral Angle (°) | Pyrazole-phenyl: 172.9 | Thiophene-cyano: 179.7 |
How can researchers troubleshoot low yields during the final coupling step?
Advanced Research Question
Low yields in cross-coupling steps often arise from side reactions or catalyst deactivation. Mitigation strategies include:
- Catalyst Optimization : Screen Pd/Cu ratios (e.g., 5 mol% Pd(OAc)₂ with 10 mol% PPh₃) to balance activity and stability .
- Solvent Polarity : Use DMF for polar intermediates or switch to toluene for sterically hindered substrates .
- Reaction Monitoring : Employ TLC (silica gel, hexane:EtOAc) or HPLC (C18 column, acetonitrile/water gradient) to track progress and isolate intermediates .
What computational approaches predict the compound’s biological targets or reactivity?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or GPCRs. Prioritize binding pockets with complementary hydrophobicity to the cyclohexylphenyl group .
- MD Simulations : Assess binding stability (10–100 ns trajectories) with AMBER or GROMACS. Focus on π-π stacking between thiophene and aromatic residues .
- DFT Calculations : Calculate frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., nitrile group reactivity) .
How to design structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
- Core Modifications : Synthesize analogs with substituted pyrazoles (e.g., 4-methoxyphenyl) or thiophene bioisosteres (e.g., furan) to assess steric/electronic effects .
- Pharmacophore Mapping : Identify critical moieties (e.g., cyclohexylphenyl for lipophilicity, nitrile for hydrogen bonding) using PharmaGist or MOE .
- Biological Assays : Test against cancer cell lines (MCF-7, A549) with IC₅₀ measurements. Compare with control compounds lacking the thiophene group .
What are best practices for ensuring compound stability during storage?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
